Increased Lipophilicity (XLogP = 1.3) of the Ethyl Ester vs. Methyl Ester Analog (XLogP = 1.0): Implications for Membrane Permeability and Metabolic Stability
The ethyl ester moiety of CAS 2097958-49-9 provides a calculated partition coefficient (XLogP) of 1.3, compared to XLogP3 = 1.0 for the direct methyl ester analog, methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate (CAS 2097957-81-6) [1]. This ΔXLogP of +0.3 represents a ~2-fold increase in octanol-water partitioning on a log scale, consistent with the addition of a single methylene unit to the ester alkyl chain. In medicinal chemistry optimization, logP increments of 0.3–0.5 units are routinely associated with measurable changes in membrane permeability (PAMPA or Caco-2), plasma protein binding, and microsomal metabolic stability [2].
| Evidence Dimension | Calculated lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.3 (ethyl ester, CAS 2097958-49-9) |
| Comparator Or Baseline | Methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate: XLogP3 = 1.0 (CAS 2097957-81-6) |
| Quantified Difference | ΔXLogP = +0.3 (ethyl ester is ~2-fold more lipophilic on log scale) |
| Conditions | Calculated by XLogP3 atom-additive method; values sourced from authoritative chemical databases |
Why This Matters
The higher lipophilicity of the ethyl ester is expected to confer enhanced passive membrane permeability compared to the methyl ester, which may be advantageous for cell-based assays or in vivo studies where intracellular target engagement is required, while still maintaining compliance with Lipinski's Rule of Five criteria for oral drug-likeness.
- [1] Kuujia. Methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate (CAS 2097957-81-6) – XLogP3 = 1.0. Available at: https://www.kuujia.com/cas-2097957-81-6.html View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235–248. doi:10.1517/17460441003605098 View Source
